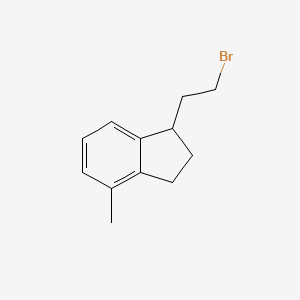
1-(2-Bromoethyl)-4-methyl-2,3-dihydro-1H-indene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Bromoethyl)-4-methyl-2,3-dihydro-1H-indene is an organic compound that belongs to the class of indenes. Indenes are bicyclic hydrocarbons consisting of a benzene ring fused to a cyclopentene ring. The presence of a bromoethyl group and a methyl group on the indene structure makes this compound particularly interesting for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromoethyl)-4-methyl-2,3-dihydro-1H-indene typically involves the bromination of 4-methyl-2,3-dihydro-1H-indene. This can be achieved through the following steps:
Bromination: The starting material, 4-methyl-2,3-dihydro-1H-indene, is treated with bromine in the presence of a catalyst such as iron(III) bromide. This results in the formation of this compound.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is crucial for efficient production.
化学反应分析
Types of Reactions: 1-(2-Bromoethyl)-4-methyl-2,3-dihydro-1H-indene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromoethyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: Reduction of the bromoethyl group can lead to the formation of ethyl derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products:
Substitution: Formation of azido, thiol, or alkoxy derivatives.
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of ethyl derivatives.
科学研究应用
1-(2-Bromoethyl)-4-methyl-2,3-dihydro-1H-indene has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(2-Bromoethyl)-4-methyl-2,3-dihydro-1H-indene involves its interaction with various molecular targets. The bromoethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This can lead to the formation of covalent bonds with proteins, DNA, or other cellular components, potentially disrupting their normal functions.
相似化合物的比较
1-(2-Bromoethyl)naphthalene: Similar in structure but with a naphthalene ring instead of an indene ring.
1-(2-Bromoethyl)-4-nitrobenzene: Contains a nitro group, making it more reactive in certain chemical reactions.
2-(2-Bromoethyl)-1,3-dioxolane: A cyclic ether derivative used in organic synthesis.
Uniqueness: 1-(2-Bromoethyl)-4-methyl-2,3-dihydro-1H-indene is unique due to its indene structure, which provides distinct reactivity and properties compared to other bromoethyl derivatives. Its combination of a bromoethyl group and a methyl group on the indene ring makes it a versatile compound for various chemical transformations and applications.
属性
CAS 编号 |
62677-94-5 |
|---|---|
分子式 |
C12H15Br |
分子量 |
239.15 g/mol |
IUPAC 名称 |
1-(2-bromoethyl)-4-methyl-2,3-dihydro-1H-indene |
InChI |
InChI=1S/C12H15Br/c1-9-3-2-4-12-10(7-8-13)5-6-11(9)12/h2-4,10H,5-8H2,1H3 |
InChI 键 |
KQERZXFTZBBPEZ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C2CCC(C2=CC=C1)CCBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



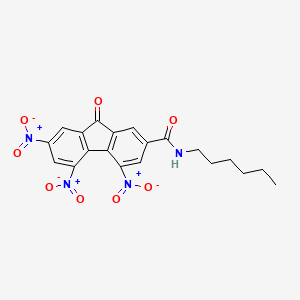
![{4-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]phenyl}(morpholin-4-yl)methanone](/img/structure/B14517032.png)
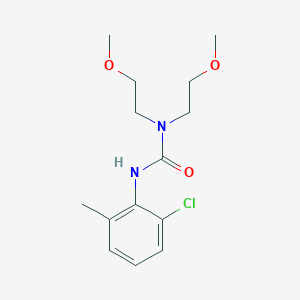
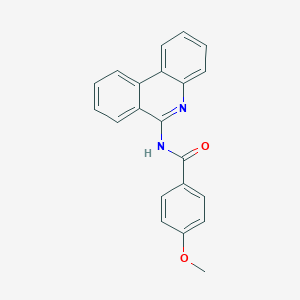

![1,6,7,11b-Tetrahydro-2H,4H-[1,3]thiazino[4,3-a]isoquinoline](/img/structure/B14517052.png)
![Prop-2-en-1-yl [([1,1'-biphenyl]-4-yl)oxy]acetate](/img/structure/B14517057.png)
![Benzoic acid, 4-[(5-amino-1H-tetrazol-1-yl)methyl]-](/img/structure/B14517059.png)

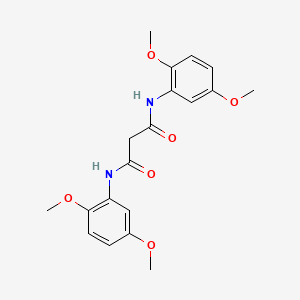
![Ethyl 2-(methylsulfanyl)pyrrolo[2,1-A]isoquinoline-1-carboxylate](/img/structure/B14517081.png)
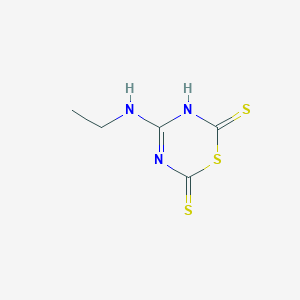
![5-[Bis(2-fluoroethyl)amino]-4-methoxy-1-methylpyrimidin-2(1H)-one](/img/structure/B14517089.png)
